Boc-Val-Ala-PAB-PNP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

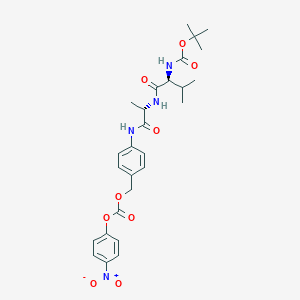

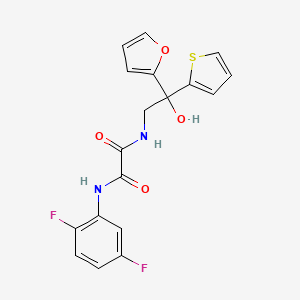

Boc-Val-Ala-PAB-PNP is a cleavable linker used for bio-conjugation. It contains a terminal PNP group . The Val-Ala segment is effectively cleaved by lysosomal proteolytic enzymes while remaining highly stable in human plasma .

Synthesis Analysis

The synthesis of Boc-Val-Ala-PAB-PNP involves sequential steps to assemble the peptide backbone. The Boc (tert-butoxycarbonyl) protecting group is introduced to shield the amino group of valine. Subsequently, alanine is coupled, followed by the attachment of the PAB (p-aminobenzylcarbonyl) group. Finally, the PNP (p-nitrophenyl) moiety is added to the C-terminus .

Molecular Structure Analysis

The molecular formula of Boc-Val-Ala-PAB-PNP is C27H34N4O9 , with a molecular weight of 558.59 g/mol . The structure comprises the Boc-protected valine-alanine dipeptide linked to the PAB-PNP group .

Chemical Reactions Analysis

Boc-Val-Ala-PAB-PNP serves as a linker in antibody-drug conjugates (ADCs). Upon internalization by target cells, lysosomal cathepsins cleave the Val-Ala bond, releasing the payload. The PNP group facilitates detection or quantification of the released drug .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Nucleation of β-Hairpin Structure

One study focuses on the synthesis and conformational analysis of short peptides containing pyrrole amino acids. The research found that altering amino acid composition in peptides can significantly influence their ability to adopt specific structures, such as β-hairpin conformations, in nonpolar solvents. This insight is crucial for designing peptides with desired structural properties for various biochemical applications (Chakraborty et al., 2003).

Elastase-like Enzymes in Human Neutrophils

Another study synthesized peptide derivatives to serve as substrates for ultrastructural cytochemical studies of intracellular elastase-like enzymes in human neutrophils. The use of these peptide substrates helps in the detailed mapping and understanding of enzyme localization and activity within cells, providing insights into cellular processes like inflammation and immune response (Clark et al., 1980).

PAI-1 Polymorphisms and Metabolic Syndrome

Design of Peptide Hairpins

The design and characterization of synthetic peptides with specific folding patterns, such as β-hairpins, are crucial for understanding protein folding mechanisms and designing novel biomolecules with tailored functions. Such studies contribute to the broader field of protein engineering and drug design, offering insights into how specific sequences and structures influence biological activity (Rai et al., 2006).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[4-[[(2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4O9/c1-16(2)22(30-25(34)40-27(4,5)6)24(33)28-17(3)23(32)29-19-9-7-18(8-10-19)15-38-26(35)39-21-13-11-20(12-14-21)31(36)37/h7-14,16-17,22H,15H2,1-6H3,(H,28,33)(H,29,32)(H,30,34)/t17-,22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJUTVVCCBCEIY-JTSKRJEESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Val-Ala-PAB-PNP | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E,3E)-1-(3,4-dichlorophenyl)-3-(methoxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2701998.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2702001.png)

![3-[5-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B2702010.png)

![(3,4-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2702011.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-acetamidothiazol-4-yl)acetamide](/img/structure/B2702013.png)

![5-(4-methoxyphenyl)-N-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2702016.png)

![2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2702017.png)

![5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2702019.png)